molecular formula C16H16ClNO3 B5736605 N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyphenyl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B5736605
M. Wt: 305.75 g/mol
InChI Key: XCLCPANSVRHVJR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyphenyl)acetamide, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMMA is a synthetic compound that belongs to the class of acetamide derivatives. It has been studied for its ability to interact with various biological targets, including enzymes and receptors, and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyphenyl)acetamide is complex and involves interactions with multiple biological targets. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. This compound has also been shown to interact with various receptors, including the cannabinoid receptor CB1 and the vanilloid receptor TRPV1, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological target being affected. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific enzymes and receptors involved in cancer progression. Inflammation is also a target of this compound, as it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In pain management, this compound has been shown to have analgesic effects by modulating the activity of pain receptors.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyphenyl)acetamide in lab experiments include its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. This compound has also been shown to have a high affinity for specific biological targets, which makes it a useful tool for studying the mechanisms of action of these targets. However, the limitations of using this compound in lab experiments include its complex mechanism of action, which can make it difficult to interpret the results of experiments. Additionally, the potential toxicity of this compound must be carefully considered when designing experiments.

Future Directions

For research on N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyphenyl)acetamide include studying its interactions with specific biological targets in greater detail, exploring its potential as a therapeutic agent in various disease models, and developing more efficient synthesis methods for this compound. Additionally, the potential toxicity and side effects of this compound must be carefully studied to ensure its safety for use in humans.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyphenyl)acetamide involves the reaction of 3-chloro-4-methoxyaniline and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and receptors involved in cancer progression. Inflammation is also a target of this compound, as it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In pain management, this compound has been shown to have analgesic effects by modulating the activity of pain receptors.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-14-6-4-3-5-11(14)9-16(19)18-12-7-8-15(21-2)13(17)10-12/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLCPANSVRHVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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